molecular formula C32H35N3O3 B444349 10-acetyl-3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354538-50-4

10-acetyl-3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444349
CAS No.: 354538-50-4
M. Wt: 509.6g/mol
InChI Key: GBLGNSPSWHIAMN-UHFFFAOYSA-N
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Description

10-acetyl-3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the acetyl, diethylamino, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include acetyl chloride, diethylamine, and methoxybenzene, under conditions such as refluxing in anhydrous solvents and the use of catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various acids and bases are employed under conditions such as reflux or room temperature, depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Explored for its pharmacological properties, particularly its potential as an anxiolytic, sedative, or anticonvulsant agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 10-acetyl-3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. Other pathways and targets may also be involved, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

10-acetyl-3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and potential applications. Its combination of acetyl, diethylamino, and methoxyphenyl groups sets it apart from other benzodiazepines, potentially leading to different interactions with biological targets and unique therapeutic effects.

Properties

CAS No.

354538-50-4

Molecular Formula

C32H35N3O3

Molecular Weight

509.6g/mol

IUPAC Name

5-acetyl-9-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H35N3O3/c1-5-34(6-2)25-15-11-22(12-16-25)24-19-28-31(30(37)20-24)32(23-13-17-26(38-4)18-14-23)35(21(3)36)29-10-8-7-9-27(29)33-28/h7-18,24,32-33H,5-6,19-20H2,1-4H3

InChI Key

GBLGNSPSWHIAMN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC=C(C=C5)OC)C(=O)C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC=C(C=C5)OC)C(=O)C2

Origin of Product

United States

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